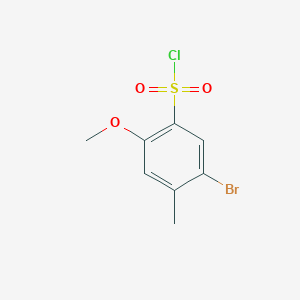

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride

CAS No.: 808134-00-1

Cat. No.: VC3373374

Molecular Formula: C8H8BrClO3S

Molecular Weight: 299.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 808134-00-1 |

|---|---|

| Molecular Formula | C8H8BrClO3S |

| Molecular Weight | 299.57 g/mol |

| IUPAC Name | 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3 |

| Standard InChI Key | PMIXVEUYCURXMB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC |

| Canonical SMILES | CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC |

Introduction

Chemical Structure and Properties

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is characterized by a benzene ring substituted with bromo, methoxy, and methyl groups, along with a sulfonyl chloride moiety. This combination of functional groups contributes to the compound's versatility in chemical reactions and biological applications.

Basic Identification and Physical Properties

The compound is identified by its CAS number 808134-00-1 and has a molecular formula of C8H8BrClO3S with a molecular weight of 299.57 g/mol. The structure contains several key functional groups that define its reactivity profile: a bromine atom, a methoxy group, a methyl group, and the highly reactive sulfonyl chloride group.

Structural Identifiers

The compound can be identified through various chemical notation systems as detailed in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride |

| InChI | InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12 |

| InChI Key | PMIXVEUYCURXMB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC |

| Molecular Formula | C8H8BrClO3S |

| Molecular Weight | 299.57 g/mol |

| CAS No. | 808134-00-1 |

Structural Features

The structure of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride contains several important functional components:

-

The bromo group enhances the electrophilicity of the molecule and provides a site for further functionalization through various coupling reactions.

-

The methoxy group contributes to the electronic properties of the compound and influences its reactivity in substitution reactions.

-

The methyl group can undergo oxidation reactions and affects the electron density distribution in the aromatic ring.

-

The sulfonyl chloride group is highly reactive towards nucleophilic substitution, making it valuable for the synthesis of sulfonamides and other derivatives.

Synthesis Methods

The synthesis of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride typically involves multiple steps and specific reaction conditions to achieve the desired substitution pattern on the benzene ring.

Chlorosulfonation Approach

The most common method for synthesizing this compound involves the chlorosulfonation of the corresponding benzene derivative. This process typically employs chlorosulfonic acid (ClSO3H) as the primary reagent. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the desired position on the aromatic ring.

Electrophilic Aromatic Substitution

The synthesis can also involve a series of electrophilic aromatic substitution reactions to introduce the bromine, methoxy, and methyl groups onto the benzene ring in a controlled sequence. The order of substitution is critical for achieving regioselectivity in the final product.

Industrial Production Methods

Industrial production typically employs large-scale electrophilic aromatic substitution reactions under carefully controlled conditions to ensure high yields and purity. These processes may utilize catalysts and specific solvents to optimize the reaction parameters and product formation.

Reactions and Chemical Behavior

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride exhibits diverse reactivity patterns due to its multiple functional groups, making it valuable in various synthetic transformations.

Nucleophilic Substitution Reactions

The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

With amines, it forms sulfonamides, which are important structural motifs in many pharmaceuticals.

-

With alcohols, it produces sulfonate esters that can serve as leaving groups in subsequent reactions.

-

With thiols, it yields thiosulfonates that have applications in biochemical research.

Oxidation Reactions

The methyl group on the benzene ring can undergo oxidation reactions, often involving the conversion to carboxylic acid derivatives. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction Reactions

Reduction reactions can convert the sulfonyl chloride group to other functional groups:

-

Reduction to sulfonic acid occurs under hydrolytic conditions.

-

Further reduction can lead to thiols or other sulfur-containing derivatives depending on the reducing agent employed.

Coupling Reactions

The bromine substituent enables various coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds.

-

Sonogashira coupling with terminal alkynes for the introduction of alkynyl groups.

-

Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Applications in Organic Synthesis

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis due to its multifunctional nature and reactive groups.

Synthesis of Sulfonamides

The compound is particularly useful in the synthesis of sulfonamides, which have significant pharmaceutical applications. The reaction with various amines produces sulfonamide derivatives that can be further modified to create compounds with diverse biological activities.

Preparation of Heterocyclic Compounds

The reactive functional groups in 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride allow for its incorporation into various heterocyclic systems:

-

In pyrimidine synthesis, the compound can be used to introduce substitution at specific positions, leading to biologically active pyrimidine derivatives .

-

The synthesis of benzothiazoles, benzoxazoles, and related heterocycles can utilize this compound as a key intermediate.

Protecting Group Chemistry

The sulfonyl group derived from this compound can serve as a protecting group for amines in complex organic synthesis pathways. The protection can be selectively removed under specific conditions, making it valuable in multistep synthetic sequences.

Biological Activity

Research suggests that 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride and its derivatives possess significant biological activities that make them of interest in pharmaceutical research.

Antimicrobial Properties

Similar sulfonyl chloride derivatives have demonstrated antimicrobial activity against various bacterial and fungal pathogens. The mechanism likely involves the interaction of the sulfonyl group with essential biomolecules in microbial cells, disrupting their normal function.

Anticancer Activity

Studies have evaluated the anticancer potential of sulfonyl chloride derivatives, including compounds structurally related to 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride. Research indicates significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Research has shown that compounds containing a sulfonyl chloride moiety can inhibit various enzymes by blocking substrate access. Studies on related compounds demonstrated effective inhibition of serine proteases, which are critical in many physiological processes.

Comparison with Similar Compounds

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride shares structural similarities with several other sulfonyl chlorides, but its unique substitution pattern gives it distinct reactivity and applications.

Structural Analogues

Several structural analogues differ in their substitution patterns:

| Compound | Key Structural Differences | Comparative Reactivity |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Lacks bromo and methoxy groups | Less electron-rich aromatic ring, different regioselectivity in reactions |

| 2-Methoxybenzenesulfonyl chloride | Lacks bromo and methyl groups | Different electronic properties affecting nucleophilic substitution rates |

| 5-Bromobenzenesulfonyl chloride | Lacks methoxy and methyl groups | Reduced electron density on the aromatic ring, affecting electrophilic substitutions |

| 5-Bromo-2-methylbenzene-1-sulfonyl chloride | Lacks methoxy group | Different electronic properties and hydrogen bonding capabilities |

Functional Group Effects

The presence of specific functional groups significantly affects the compound's properties:

-

The methoxy group increases electron density in the aromatic ring, enhancing nucleophilicity at certain positions while directing substitution patterns.

-

The bromine substituent provides a reactive site for metal-catalyzed coupling reactions, enabling further functionalization.

-

The methyl group can undergo oxidation to introduce carboxylic acid functionality, opening pathways to diverse derivatives.

Current Research and Future Perspectives

Research on 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride continues to evolve, with several promising directions for future applications.

Medicinal Chemistry Applications

The compound's potential in drug development is being investigated through:

-

Design and synthesis of novel sulfonamide-based drugs targeting specific enzymes or receptors.

-

Development of anticancer agents that exploit the cytotoxic properties observed in related compounds.

-

Creation of antimicrobial compounds to address the growing challenge of antibiotic resistance .

Synthetic Methodology Development

Current research focuses on optimizing synthetic applications:

-

Development of more efficient and selective methods for sulfonamide formation.

-

Exploration of catalytic systems for cross-coupling reactions involving the bromine substituent.

-

Investigation of sustainable and environmentally friendly synthetic routes to reduce waste and hazardous reagents.

Structural Modifications for Enhanced Properties

Researchers are exploring structural modifications to enhance desired properties:

-

Introduction of additional functional groups to tune solubility, binding affinity, or metabolic stability.

-

Development of prodrug approaches utilizing the reactive sulfonyl chloride group.

-

Creation of conjugates with biomolecules for targeted delivery in therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume